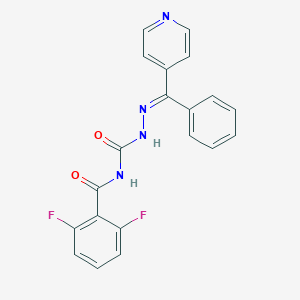
phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone, also known as DFP-10917, is a novel small molecule semicarbazone derivative that has recently gained attention in the scientific community due to its potential therapeutic applications. DFP-10917 has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer treatment.
科学研究应用
Phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has been found to sensitize cancer cells to chemotherapy, making it a potential adjunct therapy for cancer treatment.
作用机制
The mechanism of action of phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone involves the inhibition of the enzyme ribonucleotide reductase (RR), which is involved in the synthesis of deoxyribonucleotides required for DNA replication and repair. By inhibiting RR, phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone disrupts the DNA synthesis and repair processes, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has been found to exhibit low toxicity and high selectivity towards cancer cells. It has been shown to induce DNA damage and oxidative stress in cancer cells, leading to the activation of the p53 tumor suppressor pathway. Additionally, phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
Phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone exhibits several advantages for lab experiments, including its high yield and purity, low toxicity, and high selectivity towards cancer cells. However, its limited solubility in water and other solvents can pose a challenge for its use in in vivo experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone.
未来方向
For phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone research include the development of more efficient synthesis methods, the determination of its pharmacokinetics and pharmacodynamics, and the evaluation of its efficacy in animal models and clinical trials. Additionally, the combination of phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone with other anti-cancer agents may enhance its therapeutic potential and overcome drug resistance in cancer cells.
Conclusion:
phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone is a novel small molecule semicarbazone derivative that exhibits anti-tumor activity in various cancer cell lines. Its mechanism of action involves the inhibition of ribonucleotide reductase, leading to the disruption of DNA synthesis and repair processes in cancer cells. phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. Further research is needed to explore its therapeutic applications and optimize its use in cancer treatment.
合成方法
The synthesis of phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone involves the condensation of 2,6-difluorobenzoyl hydrazine with 4-pyridinyl ketone followed by the addition of phenyl isocyanate. The resulting semicarbazone derivative is then purified by column chromatography to obtain phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone in high yield and purity.
属性
产品名称 |
phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone |
|---|---|
分子式 |
C20H14F2N4O2 |
分子量 |
380.3 g/mol |
IUPAC 名称 |
2,6-difluoro-N-[[(E)-[phenyl(pyridin-4-yl)methylidene]amino]carbamoyl]benzamide |
InChI |
InChI=1S/C20H14F2N4O2/c21-15-7-4-8-16(22)17(15)19(27)24-20(28)26-25-18(13-5-2-1-3-6-13)14-9-11-23-12-10-14/h1-12H,(H2,24,26,27,28)/b25-18+ |
InChI 键 |
FTJVJCZHRDJWET-XIEYBQDHSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)NC(=O)C2=C(C=CC=C2F)F)/C3=CC=NC=C3 |
SMILES |
C1=CC=C(C=C1)C(=NNC(=O)NC(=O)C2=C(C=CC=C2F)F)C3=CC=NC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(=NNC(=O)NC(=O)C2=C(C=CC=C2F)F)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287673.png)
![6-Phenyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287675.png)
![2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime](/img/structure/B287680.png)



![N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide](/img/structure/B287686.png)
![5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287687.png)
![5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287688.png)
![6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287695.png)
![3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287696.png)
![5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287709.png)

![4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287711.png)